4,5-Dihydro-5-acetyl-1-propionyl-1H-1,5-benzodiazepin-2(3H)-one
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Overview
Description
5-acetyl-1-propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
The synthesis of 5-acetyl-1-propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,5-benzodiazepin-2-one derivatives.
Acetylation and Propionylation: The compound undergoes acetylation and propionylation reactions to introduce the acetyl and propionyl groups at specific positions on the benzodiazepine ring.
Reaction Conditions: These reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
5-acetyl-1-propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups using appropriate reagents and conditions.
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.
Scientific Research Applications
5-acetyl-1-propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic, sedative, or anticonvulsant agent.
Industry: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-acetyl-1-propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to the observed pharmacological effects such as sedation, anxiolysis, and muscle relaxation.
Comparison with Similar Compounds
5-acetyl-1-propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can be compared with other benzodiazepine derivatives, such as:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Commonly used as a sedative and anxiolytic agent.
Clonazepam: Used primarily as an anticonvulsant and for panic disorder treatment.
Properties
Molecular Formula |
C14H16N2O3 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-acetyl-5-propanoyl-2,3-dihydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C14H16N2O3/c1-3-13(18)16-12-7-5-4-6-11(12)15(10(2)17)9-8-14(16)19/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
KOKHLEWUYKYSKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(=O)CCN(C2=CC=CC=C21)C(=O)C |
Origin of Product |
United States |
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